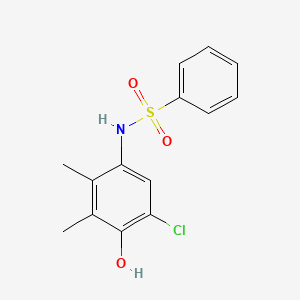

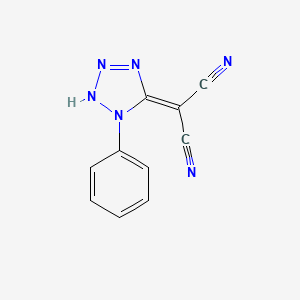

![molecular formula C16H13N3O2S2 B5598494 6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)

6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 1,2,4-triazine derivatives involves several key strategies, including the reaction of ammonia with bismethylthio-, dithioxo-, or methylthio-thioxo-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazines, and treatment with phenyl phosphorodiamidate to obtain 3,5-diamino derivatives. These methods highlight the reactivity and versatility of the triazine nucleus, particularly at the 5-position, which is considerably more reactive than the 3-position (Wasti & Joullié, 1976).

Molecular Structure Analysis

Structural analysis through X-ray crystallography reveals significant insights into the arrangement of the 1,2,4-triazine moieties. For example, in certain derivatives, the moieties are connected through hydrogen bonds and C-H...pi interactions, leading to planar ribbons and crosslinked structures, which underline the importance of molecular geometry in defining the compound's properties (Hori et al., 2009).

Chemical Reactions and Properties

Reactions involving 1,2,4-triazine derivatives, such as displacement reactions, Knoevenagel condensation, and reactions with chloroacetic acid, highlight the chemical reactivity and potential for further functionalization of these compounds. These reactions are instrumental in the synthesis of various derivatives with potentially diverse applications (El-All et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play crucial roles in determining the applications and handling of 1,2,4-triazine derivatives. These properties are often studied through methods like X-ray crystallography, providing valuable information on the compound's stability and compatibility with various solvents or materials (Hakimi et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups, potential for substitution reactions, and the formation of novel derivatives, are essential for understanding and exploiting the compound's utility in various chemical syntheses. For instance, the reaction with isothiocyanates to produce antioxidants illustrates the compound's versatility in chemical modifications (Hajri et al., 2022).

Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

Synthesis and Antioxidant Evaluation of Novel Phenothiazine Linked Substitutedbenzylideneamino-1,2,4-Triazole Derivatives

This study explores the synthesis of novel compounds derived from 1,2,4-triazole, demonstrating potent antioxidant activity. The compounds, through various synthesizing steps, exhibited significant radical scavenging abilities, showcasing their potential as antioxidants in various applications (Maddila et al., 2015).

Sensing Applications

A New Europium(III) PVC Membrane Potentiometric Sensor

This study highlights the development of a new europium ion-selective electrode using a similar compound as a membrane carrier. The electrode displayed wide concentration range capabilities, fast response times, and excellent selectivities for europium ions, underscoring its utility in analytical chemistry applications (Zamani et al., 2007).

Synthesis and Reactions

3,5-Disubstituted 6-Benzyl-1,2,4-Triazines Syntheses and Reactions

This research discusses the synthesis and reactivity of 3,5-disubstituted 6-benzyl-1,2,4-triazines, highlighting the chemical versatility and potential application of these compounds in the development of new materials and chemicals (Wasti & Joullié, 1976).

Biocidal and Antimicrobial Applications

Voltammetric Behavior, Biocidal Effect, and Synthesis of Some New Nanomeric Fused Cyclic Thiosemicarbazones

This study offers insights into the synthesis and biocidal effects of new compounds, including their application as antimicrobial agents. The compounds demonstrated significant activity, suggesting their potential use in controlling microbial growth and as a part of strategies to combat infectious diseases (Makki et al., 2014).

Eigenschaften

IUPAC Name |

6-[(3-phenoxyphenyl)methylsulfanyl]-5-sulfanylidene-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S2/c20-16-17-14(22)15(18-19-16)23-10-11-5-4-8-13(9-11)21-12-6-2-1-3-7-12/h1-9H,10H2,(H2,17,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQPTGRBCMFXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NNC(=O)NC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)

![N,N-dimethyl-2-{2-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5598439.png)

![N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B5598465.png)

![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)

![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5598475.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)

![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)